molecular formula C16H14ClN3 B12022168 1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine CAS No. 618092-76-5

1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine

Cat. No.: B12022168
CAS No.: 618092-76-5
M. Wt: 283.75 g/mol
InChI Key: GZGCEEWXSKAZLQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a meta-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with substituted aldehydes or ketones. One common method includes the reaction of 4-chlorophenylhydrazine with meta-tolualdehyde in the presence of an acid catalyst to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of a pyrazole ring.

    1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole: Similar but with a phenyl group instead of a meta-tolyl group.

Uniqueness

1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine is unique due to the presence of both a 4-chlorophenyl and a meta-tolyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other similar compounds .

Properties

CAS No.

618092-76-5

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(3-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14ClN3/c1-11-3-2-4-12(9-11)15-10-16(18)20(19-15)14-7-5-13(17)6-8-14/h2-10H,18H2,1H3

InChI Key

GZGCEEWXSKAZLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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